molecular formula C15H16BrNO B4215917 N-(2-bromophenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide

N-(2-bromophenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide

Cat. No.: B4215917
M. Wt: 306.20 g/mol
InChI Key: RSJIBLVDPKATHW-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide: is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide typically involves the reaction of tricyclo[3.2.1.0~2,4~]octane-3-carboxylic acid with 2-bromoaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Chemical Reactions Analysis

Types of Reactions: N-(2-bromophenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced derivatives, potentially altering the tricyclic structure.

    Hydrolysis: Tricyclo[3.2.1.0~2,4~]octane-3-carboxylic acid and 2-bromoaniline.

Scientific Research Applications

Chemistry: N-(2-bromophenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and binding affinities in biological systems.

Industry: Used in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.

Mechanism of Action

The mechanism by which N-(2-bromophenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide exerts its effects depends on its interaction with molecular targets. The bromine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to various receptors or enzymes. The tricyclic structure provides rigidity, potentially enhancing selectivity and specificity in binding interactions.

Comparison with Similar Compounds

  • N-(3-bromophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide
  • Tricyclo[3.2.1.0~2,4~]octane-3-carboxylic acid
  • 3-Oxatricyclo[3.2.1.0~2,4~]octane

Uniqueness: N-(2-bromophenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide is unique due to the position of the bromine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers and analogs.

Properties

IUPAC Name

N-(2-bromophenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO/c16-10-3-1-2-4-11(10)17-15(18)14-12-8-5-6-9(7-8)13(12)14/h1-4,8-9,12-14H,5-7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJIBLVDPKATHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C3C(=O)NC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-bromophenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide
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N-(2-bromophenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide
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N-(2-bromophenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide
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N-(2-bromophenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide
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N-(2-bromophenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide
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N-(2-bromophenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide

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